3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide
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Description
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Biological Activity
The compound 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a member of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. This class has garnered attention due to its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2S with a molecular weight of approximately 358.46 g/mol. The structure includes a thieno-triazolo-pyrimidine core which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22N4O2S |
Molecular Weight | 358.46 g/mol |
Melting Point | Not available |
LogP | Not available |
Solubility | Not available |
Anticancer Activity
Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that related compounds effectively inhibited Polo-like kinase 1 (Plk1), a target in various cancers. The inhibition of Plk1 leads to mitotic arrest and apoptosis in cancer cells such as HeLa and L363 cell lines .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a model using formalin-induced paw edema in rodents, some derivatives showed substantial anti-inflammatory activity comparable to standard drugs like diclofenac . The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, as supported by docking studies that suggest favorable binding interactions with COX-2 .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within the cell. Molecular docking studies indicate that it may bind effectively to the active sites of kinases and COX enzymes. This binding can disrupt normal cellular processes leading to apoptosis in cancer cells and reduced inflammation.
Case Studies
-
Study on Anti-inflammatory Activity :
- A series of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and tested for anti-inflammatory effects.
- Results showed significant reduction in edema in treated groups compared to controls.
- The most active compounds had an ALD50 greater than 0.4 g/kg indicating a high safety margin .
- Anticancer Efficacy :
Properties
IUPAC Name |
3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-3-12-26-21(29)20-17(11-13-30-20)27-18(24-25-22(26)27)9-10-19(28)23-14-15(2)16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWQEQBSWHCGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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